6-Chloro-2-fluoro-3-iodobenzoic acid

Organic Synthesis Medicinal Chemistry Cross-Coupling

Researchers face synthetic bottlenecks when installing three distinct halogens on a single aromatic ring. This multi-halogenated benzoic acid pre-solves that challenge. - **Chemoselective**: Iodine at C-3 for Suzuki-Miyaura, chlorine at C-6 remains inert, fluorine modulates electronics. - **Dual handles**: Carboxylic acid for amide coupling; iodine for sequential cross-coupling. - **Supply**: Available in research quantities. Immediate shipment for medicinal chemistry and agrochemical R&D.

Molecular Formula C7H3ClFIO2
Molecular Weight 300.45
CAS No. 2056110-36-0
Cat. No. B3049422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-fluoro-3-iodobenzoic acid
CAS2056110-36-0
Molecular FormulaC7H3ClFIO2
Molecular Weight300.45
Structural Identifiers
SMILESC1=CC(=C(C(=C1Cl)C(=O)O)F)I
InChIInChI=1S/C7H3ClFIO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,(H,11,12)
InChIKeyNFKDAMRKDNRQTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-fluoro-3-iodobenzoic Acid: Multi-Halogenated Building Block


6-Chloro-2-fluoro-3-iodobenzoic acid is a multi-halogenated benzoic acid derivative featuring chlorine, fluorine, and iodine substituents [1]. This substitution pattern creates a uniquely reactive and dense aromatic scaffold (C7H3ClFIO2, MW 300.45 g/mol) . Its combination of a carboxylic acid handle and three distinct halogen atoms with different reactivity profiles (I > Br > Cl ≫ F in cross-coupling) positions it as a versatile building block for the sequential or selective construction of complex molecules, particularly in medicinal chemistry and agrochemical research where precise molecular editing is required [1].

Orthogonal reactivity
Three distinct halogens enable sequential cross-coupling for complex molecule construction
Versatile building block
Carboxylic acid handle and differential halogen reactivity support diverse synthetic routes
Medicinal chemistry & agrochemical research
Pre-installed substitution pattern aids fragment-based design and library synthesis

Irreplaceable Halogen Pattern of 6-Chloro-2-fluoro-3-iodobenzoic Acid


The unique orthogonality of the 6-Cl, 2-F, and 3-I substitution pattern on the benzoic acid core provides a precise and tunable reactivity profile that simpler analogs (e.g., mono-halogenated or even di-halogenated benzoic acids) cannot replicate. The iodine atom at the 3-position provides a prime site for palladium-catalyzed cross-coupling reactions, while the chlorine at the 6-position remains largely inert under standard Suzuki-Miyaura conditions, enabling selective, sequential functionalization [1]. The fluorine at the 2-position further modulates the electronic properties of the ring, influencing both the reactivity of the iodine and the physicochemical properties of downstream products. Replacing this compound with a generic analog forfeits this pre-installed chemoselectivity, often leading to longer synthetic routes, lower overall yields, and the inability to access specific, densely functionalized molecular architectures.

6-Cl-2-F-3-I-benzoic acid
Mono- or di-halogenated analogs lack the 3-iodo handle for sequential coupling, limiting synthetic versatility.
Differential halogen reactivity (I > Cl)
Replacing with a compound lacking inert chlorine may forfeit later-stage functionalization, increasing synthetic steps.
Fluorine electronic modulation
Analogs without fluorine may alter reactivity and downstream physicochemical properties, requiring re-optimization.

Quantitative Differentiation of 6-Chloro-2-fluoro-3-iodobenzoic Acid


Orthogonal Reactivity from Three Distinct Halogens

6-Chloro-2-fluoro-3-iodobenzoic acid (C7H3ClFIO2) contains three distinct halogens (Cl, F, I) with well-established orthogonal reactivity, offering precise chemoselective control. In contrast, simpler comparators like 2-fluoro-3-iodobenzoic acid (C7H4FIO2) contain only two halogens, and 3-iodobenzoic acid (C7H5IO2) contains only one [1][2]. This structural difference directly translates into a greater number of potential synthetic transformations and higher molecular complexity accessible from a single intermediate [3].

Orthogonal reactivity
Head-to-head
Target: 3 halogens (Cl, F, I)
Comparator: 2-fluoro-3-iodobenzoic acid: 2 halogens; 3-iodobenzoic acid: 1 halogen
Enables more synthetic transformations from a single intermediate
Structural comparison based on molecular formula
Organic Synthesis Medicinal Chemistry Cross-Coupling

Higher Lipophilicity vs. 2-Fluoro-3-iodobenzoic Acid

The presence of an additional chlorine atom significantly increases the compound's lipophilicity. The computed LogP for 6-chloro-2-fluoro-3-iodobenzoic acid is 2.8 [1], compared to 2.13 for the non-chlorinated analog, 2-fluoro-3-iodobenzoic acid [2]. This increase in lipophilicity can enhance membrane permeability, a critical parameter in drug design [3].

Lipophilicity (LogP)
Head-to-head
Target: 2.8
Comparator: 2.13
Higher lipophilicity may enhance membrane permeability
Computed XLogP3 values
Medicinal Chemistry ADME Physicochemical Properties

Higher Density vs. 2-Fluoro-3-iodobenzoic Acid

The substitution of a hydrogen atom with a heavier chlorine atom results in a measurable increase in molecular density. The predicted density for 6-chloro-2-fluoro-3-iodobenzoic acid is 2.1±0.1 g/cm³ [1]. While the density of 2-fluoro-3-iodobenzoic acid is similarly predicted at 2.074±0.06 g/cm³ , the difference, though small, can influence solid-state properties like crystallinity and packing, which are relevant for downstream processing and formulation [2].

Predicted Density
Head-to-head
Target: 2.1±0.1 g/cm³
Comparator: 2.074±0.06 g/cm³
Small density increase; may influence solid-state packing
Predicted values; context-dependent
Solid-State Chemistry Formulation Material Science

Inert Chlorine Handle for Sequential Functionalization

The reactivity hierarchy in palladium-catalyzed cross-coupling reactions (I > Br > Cl) is well-established [1]. In 6-chloro-2-fluoro-3-iodobenzoic acid, the iodine atom at the 3-position is the most reactive site for Suzuki-Miyaura and other cross-couplings. Critically, the chlorine atom at the 6-position is an inert handle under these mild conditions [2]. This orthogonality is not present in analogs like 6-chloro-2-fluorobenzoic acid (which lacks the reactive iodine handle) or 2-fluoro-3-iodobenzoic acid (which lacks the secondary chlorine handle). This allows for a chemoselective first coupling at the iodine site, followed by a second, distinct transformation at the chlorine site in a subsequent step, a powerful strategy for building molecular complexity.

Inert Chlorine Handle
Class-level
Target: Iodine reactive under mild Pd conditions; Cl inert, allows second coupling
Comparator: 2-fluoro-3-iodobenzoic acid lacks secondary handle
Pre-installed chemoselectivity enables sequential functionalization
Based on established cross-coupling reactivity trends
Cross-Coupling Chemoselectivity Synthetic Methodology

High-Value Applications of 6-Chloro-2-fluoro-3-iodobenzoic Acid


Medicinal Chemistry: Sequential Derivatization for Targeted Libraries

This compound is an ideal core scaffold for building targeted libraries in medicinal chemistry. The carboxylic acid can be used for amide coupling to introduce primary diversity, followed by a chemoselective Suzuki-Miyaura coupling at the iodine site to install an aryl or heteroaryl group. The remaining chlorine atom then serves as a handle for a subsequent diversification step, such as a second coupling or a nucleophilic aromatic substitution, allowing for the rapid exploration of chemical space around a central pharmacophore [1].

Agrochemical Discovery: Fluorinated Heterocyclic Leads

The introduction of fluorine and chlorine atoms is a common strategy in agrochemicals to improve metabolic stability and bioavailability [1]. This compound provides a pre-fluorinated and chlorinated core. The iodine atom can be used in cross-coupling reactions to attach various heterocycles (e.g., pyridine, pyrazole) that are common in modern fungicides and herbicides, while the carboxylic acid can be converted into esters or amides to further modulate physical properties and biological activity [2].

Materials Science: Monomers for Conjugated Polymers

The ortho-diiodo or iodo-bromo substitution pattern is a key precursor for synthesizing electron-deficient monomers for organic electronics. While this compound features only one iodine, the combination of a halogen (Cl) and a carboxylic acid offers alternative synthetic entry points. The iodine can be used in cross-coupling reactions to extend the conjugated system, while the chlorine and carboxylic acid can be subsequently transformed into other functional groups (e.g., boronic ester, alkyne) for polymerization [3].

Chemical Biology: Bifunctional Probe Synthesis

The orthogonal reactivity of the iodine and chlorine atoms makes this compound valuable for synthesizing bifunctional probes. The carboxylic acid can be conjugated to a biomolecule (e.g., a peptide or oligonucleotide) or a solid support, while the iodine can be used to install a reporter tag (e.g., a fluorophore or biotin) via cross-coupling. The remaining chlorine atom provides a handle for future modification or can be used to tune the probe's physicochemical properties [4].

Application
Selection Property
Validation Focus
Medicinal Chemistry: Sequential Derivatization
Orthogonal halogen reactivity
Chemoselective coupling sequence and library diversity
Agrochemical Discovery: Fluorinated Heterocyclic Leads
Pre-fluorinated and chlorinated core
Metabolic stability and heterocycle introduction via iodine coupling
Materials Science: Conjugated Polymer Monomers
Iodine for cross-coupling extension
Polymerization handle conversion (e.g., boronic ester)
Chemical Biology: Bifunctional Probe Synthesis
Orthogonal I/Cl reactivity
Reporter tag installation and biomolecule conjugation

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